Daldinin B Daldinin B Daldinin B is a natural product found in Daldinia concentrica and Aspergillus ustus with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1947203
InChI: InChI=1S/C15H18O4/c1-4-10-9-6-5-8-7-11(15(2,3)17)19-13(8)12(9)14(16)18-10/h5-6,10-11,17H,4,7H2,1-3H3/t10-,11-/m1/s1
SMILES:
Molecular Formula: C15H18O4
Molecular Weight: 262.3 g/mol

Daldinin B

CAS No.:

Cat. No.: VC1947203

Molecular Formula: C15H18O4

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Daldinin B -

Specification

Molecular Formula C15H18O4
Molecular Weight 262.3 g/mol
IUPAC Name (2R,6R)-6-ethyl-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-8-one
Standard InChI InChI=1S/C15H18O4/c1-4-10-9-6-5-8-7-11(15(2,3)17)19-13(8)12(9)14(16)18-10/h5-6,10-11,17H,4,7H2,1-3H3/t10-,11-/m1/s1
Standard InChI Key JQSYFSJXMAPSHH-GHMZBOCLSA-N
Isomeric SMILES CC[C@@H]1C2=C(C3=C(C[C@@H](O3)C(C)(C)O)C=C2)C(=O)O1
Canonical SMILES CCC1C2=C(C3=C(CC(O3)C(C)(C)O)C=C2)C(=O)O1

Introduction

Chemical Properties and Structure

Molecular Structure

Daldinin B is formally known by its IUPAC name (2R,6R)-6-ethyl-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g]benzofuran-8-one . The compound features a complex heterocyclic structure with two chiral centers, giving it specific stereochemical properties that influence its biological behavior.

Physical and Chemical Properties

The key physicochemical properties of Daldinin B are summarized in Table 1.

PropertyValueSource
Molecular FormulaNot explicitly stated in sources-
Molecular Weight262.30 g/mol
Chemical ClassBenzofuranones/Benzofurans
ChiralityContains (2R,6R) stereochemistry
Creation Date (PubChem)July 21, 2008
Modification Date (PubChem)February 22, 2025

The compound contains a hydroxypropan-2-yl group attached to a fused ring system comprising benzofuran moieties, which contributes to its unique structural and potentially bioactive properties .

Synthesis Methods

Total Synthesis

A patent (CN-103936753-B) describes an enantioselective total synthesis method for Daldinin compounds, including Daldinin B . The synthesis approach is characterized as:

  • General, simple, and effective for enantioselective total synthesis

  • Based on ethylbenzo[1,2 b:5,6 c']difuran 3,8(2H, 6H)-dione as a starting material

  • Involving nucleophilic reactions to introduce different groups at the α positions of benzofuran ketone carbonyl

  • Utilizing chiral reducing agents to construct specific stereochemistry

  • Capable of completing the enantioselective total synthesis without racemization issues

The patent claims that this synthetic method offers several advantages:

  • Reliable and straightforward design

  • Gentle reaction conditions

  • Suitability for large-scale preparation

  • Good versatility for related compounds

This approach is particularly significant for the enantioselective total synthesis of compounds containing dihydrobenzofuran functionalities with chiral centers, such as Daldinin B.

Research Status and Future Directions

Knowledge Gaps and Opportunities

Several aspects of Daldinin B remain unexplored or underreported in the available literature:

  • Comprehensive biological activity profiling

  • Structure-activity relationships

  • Ecological significance in producing fungi

  • Potential medicinal or industrial applications

  • Detailed pharmacokinetic and pharmacodynamic properties

Future Research Directions

Future research could productively focus on:

  • Screening for broader biological activities, particularly antimicrobial, antifungal, or anticancer properties

  • Investigating the ecological role of the compound in its fungal producers

  • Developing more efficient synthetic routes

  • Creating structural analogs with enhanced bioactivities

  • Exploring potential applications in medicine, agriculture, or materials science

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